An In-depth Technical Guide to the Core Chemical Properties of (E)-10-Hydroxynortriptyline-d3
An In-depth Technical Guide to the Core Chemical Properties of (E)-10-Hydroxynortriptyline-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-10-Hydroxynortriptyline-d3 is the deuterated form of (E)-10-hydroxynortriptyline, a major active metabolite of the tricyclic antidepressant nortriptyline. Nortriptyline itself is an active metabolite of amitriptyline.[1][2] The introduction of deuterium atoms at the N-methyl group enhances the metabolic stability of the molecule, making it a valuable tool for pharmacokinetic and metabolic studies.[3] This technical guide provides a comprehensive overview of the core chemical properties of (E)-10-Hydroxynortriptyline-d3, including its physicochemical characteristics, analytical methodologies for its quantification, and its role in metabolic pathways.
Chemical and Physical Properties
Table 1: Physicochemical Properties of (E)-10-Hydroxynortriptyline-d3 and Related Compounds
| Property | (E)-10-Hydroxynortriptyline-d3 | (E)-10-Hydroxynortriptyline | Nortriptyline |
| Molecular Formula | C₁₉H₁₈D₃NO[3] | C₁₉H₂₁NO[3] | C₁₉H₂₁N[3] |
| Molecular Weight ( g/mol ) | 282.39[3] | 279.38[3] | 263.38[3] |
| CAS Number | Not consistently reported | 47132-16-1[4] | 72-69-5[3] |
| Appearance | White to off-white crystalline solid[3] | White to off-white solid powder[5] | - |
| Solubility | 143.17 mM in DMSO[3] | Soluble in DMSO and Ethanol[6] | - |
| Storage | 2-8°C Refrigerator[7] | -20°C for 3 years (powder); -80°C for 6 months (in solvent)[6] | - |
Experimental Protocols
The quantification of (E)-10-Hydroxynortriptyline and its deuterated analog in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The most common analytical techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Plasma Analysis
This method offers high sensitivity and specificity for the simultaneous determination of nortriptyline and its metabolites.
1. Sample Preparation (Protein Precipitation): [8]
-
To a plasma sample, add a protein precipitating agent such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Sample Preparation (Liquid-Liquid Extraction): [9]
-
To a plasma sample, add an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex the mixture to extract the analytes into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
3. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.[8][9]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 20 mM ammonium acetate) is commonly employed.[8][9]
-
Flow Rate: A typical flow rate is around 0.50 mL/min.[9]
-
Run Time: The total run time is generally short, in the range of 2.5 to 6 minutes.[8][9]
4. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive mode is commonly used.[8][9]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9]
Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS experimental workflow for the analysis of (E)-10-Hydroxynortriptyline-d3.
Metabolic Pathways
(E)-10-Hydroxynortriptyline is a key metabolite in the biotransformation of amitriptyline and nortriptyline. The metabolic cascade is primarily mediated by cytochrome P450 enzymes in the liver.
Amitriptyline, a tertiary amine, is first demethylated by CYP2C19 to form nortriptyline, a secondary amine.[10][11] Subsequently, nortriptyline undergoes hydroxylation at the 10-position, a reaction predominantly catalyzed by CYP2D6 , to yield (E)-10-hydroxynortriptyline.[10][11] A minor pathway involving CYP3A4 also contributes to this hydroxylation step. The (E)-isomer is the major product of this metabolic conversion.[1]
Metabolic Conversion of Amitriptyline
Caption: Metabolic pathway of amitriptyline to (E)-10-hydroxynortriptyline.
Mechanism of Action and Signaling
The pharmacological effects of nortriptyline, the parent compound of (E)-10-hydroxynortriptyline, are primarily attributed to the inhibition of norepinephrine and, to a lesser extent, serotonin reuptake at the presynaptic neuronal membrane.[12][13] This blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT) leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[14] (E)-10-hydroxynortriptyline also retains activity as a norepinephrine reuptake inhibitor.[3]
Nortriptyline's Primary Signaling Pathway
Caption: Mechanism of action of nortriptyline at the synapse.
Conclusion
(E)-10-Hydroxynortriptyline-d3 serves as an indispensable tool in the field of drug metabolism and pharmacokinetics. Its enhanced stability due to deuteration allows for precise tracing and quantification in complex biological systems. A thorough understanding of its chemical properties, analytical methodologies, and metabolic pathways is essential for researchers and scientists in the development of safer and more effective antidepressant therapies. The information presented in this guide provides a solid foundation for further investigation and application of this important molecule.
References
- 1. ClinPGx [clinpgx.org]
- 2. medchemexpress.com [medchemexpress.com]
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- 5. (E)-10-Hydroxynortriptyline (E-10-OH-NT) | Drug Metabolite | 47132-16-1 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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